molecular formula C23H26FN3O5S2 B2513592 methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-07-8

methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2513592
CAS No.: 865198-07-8
M. Wt: 507.6
InChI Key: ZJRFBTFZLBSULW-BZZOAKBMSA-N
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Description

Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C23H26FN3O5S2 and its molecular weight is 507.6. The purity is usually 95%.
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Scientific Research Applications

Structural Insights

The compound has been a subject of structural analysis, providing valuable insights into its molecular configuration and interaction patterns. For instance, studies have delved into the crystal structure of related compounds, revealing intricate details about molecular conformations, dihedral angles, and intermolecular interactions like hydrogen bonds and π–π stacking interactions, contributing to the understanding of its structural framework and potential reactivity patterns (Li et al., 2015).

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of compounds structurally akin to Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate. Studies have shown that certain fluorinated benzothiazolo imidazole compounds exhibit promising antimicrobial activity, indicating the potential of this class of compounds in developing new antimicrobial agents (Sathe et al., 2011). Similarly, substituted 6-fluorobenzo[d]thiazole amides have been synthesized and evaluated for their antimicrobial properties, exhibiting activities comparable to, or slightly better than, traditional medicinal standards, highlighting the therapeutic potential of such compounds (Pejchal et al., 2015).

Biological Activity and Molecular Interactions

The compound and its derivatives have been explored for various biological activities. Functionalization of related compounds with different groups has led to the synthesis of derivatives that exhibit significant biological activities, including antimicrobial and antiviral properties. Such studies provide a basis for the exploration of Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate in biological applications (Badahdah et al., 2015).

Chemical Synthesis and Modifications

The compound has been involved in chemical syntheses, serving as a precursor or intermediate for various chemical reactions. Its reactivity and the ability to undergo modifications make it a valuable entity in synthetic chemistry. For instance, the synthesis of related compounds through reactions like cyclocondensation and their evaluation as enzyme inhibitors highlight the chemical utility of this compound class (Ali et al., 2012).

Properties

IUPAC Name

methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5S2/c1-4-12-26(13-5-2)34(30,31)18-9-6-16(7-10-18)22(29)25-23-27(15-21(28)32-3)19-11-8-17(24)14-20(19)33-23/h6-11,14H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFBTFZLBSULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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